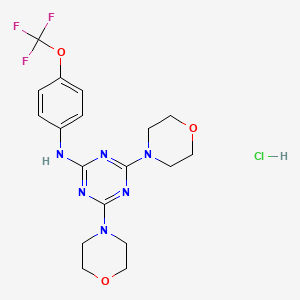

4,6-dimorpholino-N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine hydrochloride

Description

This compound belongs to the s-triazine family, characterized by a 1,3,5-triazine core substituted with two morpholino groups at positions 4 and 6 and a 4-(trifluoromethoxy)phenylamine group at position 2.

Properties

IUPAC Name |

4,6-dimorpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O3.ClH/c19-18(20,21)30-14-3-1-13(2-4-14)22-15-23-16(26-5-9-28-10-6-26)25-17(24-15)27-7-11-29-12-8-27;/h1-4H,5-12H2,(H,22,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSMSXMUCCXLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholino-N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where the triazine core reacts with 4-(trifluoromethoxy)aniline.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-dimorpholino-N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings or the trifluoromethoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.

Scientific Research Applications

4,6-dimorpholino-N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-dimorpholino-N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations:

Substituent Impact on Bioactivity: The nitro group in MHY1485 confers mTOR agonist activity, whereas the trifluoromethoxy group in the target compound may alter target selectivity due to its electron-withdrawing nature and increased lipophilicity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for MHY1485 (e.g., nucleophilic substitution on dichlorotriazine intermediates with morpholine and aryl amines). demonstrates high yields (81.3%) for analogous reactions using N-methylaniline .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Substituents

- The trifluoromethoxy group in the target compound likely improves blood-brain barrier penetration compared to MHY1485’s nitro group, making it suitable for CNS-targeted applications .

Biological Activity

4,6-Dimorpholino-N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine hydrochloride is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its role as a potent inhibitor of the PI3K/mTOR pathway, which is crucial in cancer biology.

Chemical Structure and Properties

The compound features a triazine core with two morpholine groups and a trifluoromethoxy-substituted phenyl moiety. The structural formula can be depicted as follows:

This structure contributes to its pharmacokinetic properties, including solubility and blood-brain barrier penetration.

This compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are often dysregulated in various cancers.

Inhibition Profile

- PI3K Inhibition : The compound exhibits a potent inhibitory effect on PI3Kα with an IC50 value of approximately 17 nM.

- mTOR Inhibition : It also demonstrates selective inhibition of mTOR, with a selectivity ratio favoring PI3K over mTOR.

Antitumor Activity

In vitro studies have shown that the compound effectively inhibits the proliferation of various tumor cell lines. Additionally, in vivo studies using rat xenograft models demonstrated significant tumor growth inhibition.

| Study Type | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| In vitro | A549 | 17 | Proliferation inhibition |

| In vivo | Rat xenograft | N/A | Tumor growth inhibition |

Safety Profile

The compound has been evaluated for off-target interactions across a wide panel of protein kinases and receptors. Notably, it did not exhibit binding to tubulin, which is common in many anticancer agents that can lead to side effects such as neuropathy.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is orally bioavailable and capable of crossing the blood-brain barrier. This property enhances its potential for treating central nervous system (CNS) tumors.

Case Studies

- Clinical Trials : The compound is currently undergoing phase II clinical trials for its efficacy in treating various cancers, including glioblastoma multiforme.

- Comparative Studies : In comparative studies against other PI3K inhibitors like BKM120 (buparlisib), this compound showed superior selectivity and potency.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound can be synthesized via nucleophilic substitution on a triazine core. A general procedure involves reacting 4-(trifluoromethoxy)aniline with a pre-functionalized triazine intermediate (e.g., 2,4,6-trichloro-1,3,5-triazine) under anhydrous conditions. Morpholine groups are introduced by refluxing with excess morpholine in dry toluene or DMF, followed by hydrochloride salt formation using HCl gas or aqueous HCl . Key steps include:

- Step 1 : Chlorotriazine + 4-(trifluoromethoxy)aniline → Intermediate.

- Step 2 : Intermediate + morpholine → Target compound (free base).

- Step 3 : Acidification to form the hydrochloride salt. Reaction yields are typically optimized using catalytic bases like K₂CO₃ and controlled stoichiometry .

Q. Which spectroscopic methods are recommended for characterization?

Use a combination of:

- 1H/13C/19F NMR : To confirm substitution patterns and trifluoromethoxy group integrity. Deuterated DMSO or CDCl₃ is preferred for solubility .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., ESI+ mode).

- Elemental Analysis : To validate C/H/N/O/F ratios, with <0.3% deviation from theoretical values .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What are the solubility properties and formulation considerations?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH < 3). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS with <1% DMSO to avoid precipitation. Sonication or mild heating (40–50°C) may aid dissolution .

Q. What safety precautions are necessary during handling?

Refer to the Safety Data Sheet (SDS) for hazards (e.g., H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a desiccator at 2–8°C, away from oxidizing agents. Dispose via certified chemical waste protocols .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

Critical parameters include:

- Solvent Choice : Dry toluene or DMF for improved nucleophilicity .

- Temperature : Reflux (110°C) for triazine substitution; room temperature for salt formation .

- Catalyst : Anhydrous K₂CO₃ (2–3 equiv.) to scavenge HCl and drive reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. How should contradictory physical property data (e.g., melting point) be resolved?

Conflicting data may arise from polymorphic forms or impurities. Resolve via:

- Differential Scanning Calorimetry (DSC) : To identify melting endotherms and polymorph transitions.

- Repeated Synthesis : Compare batches synthesized under identical conditions.

- Cross-Validation : Reference analogous triazine derivatives (e.g., 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine, mp 123–124°C) .

Q. What strategies mitigate byproduct formation in triazine reactions?

Q. How does the trifluoromethoxy group influence reactivity?

The -OCF₃ group is strongly electron-withdrawing, polarizing the triazine ring and enhancing electrophilicity at the C-2 and C-4 positions. This facilitates nucleophilic attacks (e.g., by amines or thiols) but may reduce stability under basic conditions. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.